Cas no 2418720-25-7 (3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid)

3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-26632129
- 2418720-25-7
- 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid
- 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid
-
- インチ: 1S/C29H29IN2O4/c1-17-25(28(33)34)18(2)27(19(3)26(17)30)31-12-14-32(15-13-31)29(35)36-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,24H,12-16H2,1-3H3,(H,33,34)
- InChIKey: RWZKYQDOKVQHER-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C(=O)O)C(C)=C(C=1C)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 596.11721g/mol
- どういたいしつりょう: 596.11721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 70.1Ų
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26632129-0.05g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.05g |
$839.0 | 2025-03-20 | |
Enamine | EN300-26632129-2.5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
Enamine | EN300-26632129-5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 5g |
$2900.0 | 2023-09-12 | ||
Enamine | EN300-26632129-5.0g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-26632129-0.1g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.1g |
$879.0 | 2025-03-20 | |
Enamine | EN300-26632129-0.25g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.25g |
$920.0 | 2025-03-20 | |
Enamine | EN300-26632129-10g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 10g |
$4299.0 | 2023-09-12 | ||
Enamine | EN300-26632129-1.0g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
Enamine | EN300-26632129-1g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 1g |
$999.0 | 2023-09-12 | ||
Enamine | EN300-26632129-0.5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.5g |
$959.0 | 2025-03-20 |
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 関連文献
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acidに関する追加情報
Introduction to 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid (CAS No. 2418720-25-7)
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2418720-25-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule represents a confluence of advanced chemical synthesis techniques and biological activity, making it a subject of considerable interest for medicinal chemists and biologists alike.
The structural framework of this compound is characterized by a benzoic acid core, which is a well-documented pharmacophore in drug discovery. The presence of an iodo substituent at the 5-position and trimethyl groups at the 2- and 6-positions introduces unique electronic and steric properties, which can influence both the solubility and binding affinity of the molecule. Furthermore, the incorporation of a piperazine moiety at the 4-position via an ester linkage (methyl oxycarbonyl) enhances its potential for biological interaction.
The fluoren-9-yl group, attached to the piperazine ring through a methoxycarbonyl bridge, adds another layer of complexity to the molecule. Fluorene derivatives are known for their stability and ability to participate in various hydrogen bonding interactions, which can be critical for enzyme or receptor binding. This particular arrangement suggests that the compound may exhibit inhibitory or modulatory effects on target proteins, making it a promising candidate for further investigation.
In recent years, there has been a growing emphasis on developing small molecules that can modulate neurotransmitter systems, particularly those involving piperazine derivatives. Piperazine-based compounds have been widely explored for their potential in treating neurological disorders such as depression, anxiety, and schizophrenia. The unique combination of structural elements in 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid positions it as a versatile scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in kinase inhibition. Iodinated aromatic compounds are frequently employed in kinase inhibitors due to their ability to engage with ATP-binding pockets through hydrophobic interactions. The presence of multiple bulky substituents such as the trimethyl groups and the fluoren-9-yl moiety may enhance binding affinity by optimizing van der Waals contacts with the enzyme active site. Additionally, the electron-withdrawing nature of the iodo group could facilitate charge stabilization during transition states, improving catalytic efficiency.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design compounds with tailored properties. The structural features of 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid, particularly its rigid aromatic core and functionalized piperazine ring, make it an ideal candidate for virtual screening against large databases of protein targets. This approach has accelerated the discovery pipeline for drug candidates by reducing the need for extensive empirical testing.
The synthesis of this compound involves multiple steps that showcase modern organic chemistry techniques. The introduction of the fluoren-9-ylmethyl oxycarbonyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the iodination step at the 5-position must be carefully monitored to avoid side reactions that could compromise the integrity of the molecule. These synthetic challenges highlight the importance of advanced methodologies in constructing complex molecular architectures.
From a biological perspective, the potential interactions between this compound and biological targets are intriguing. The piperazine ring is known to interact with various neurotransmitter receptors and enzymes due to its ability to form multiple hydrogen bonds. The presence of an ester linkage may also influence metabolic stability and bioavailability, factors that are critical for drug development. Further studies are needed to elucidate how these structural elements contribute to biological activity.
One area where this compound shows promise is in the treatment of inflammatory diseases. Piperazine derivatives have been reported to modulate inflammatory pathways by interacting with cytokine receptors or enzymes involved in prostaglandin synthesis. The additional structural features in 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid may enhance its efficacy by improving target engagement or reducing off-target effects.
The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics simulations have revealed that compounds with similar structural motifs can adopt multiple conformations depending on their environment. In this context, 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-y l)-5-iodo -2 ,4 ,6 -trimethylbenzoic acid may exhibit dynamic behavior that influences its binding affinity and specificity. These insights can guide medicinal chemists in optimizing lead compounds before moving into expensive wet-lab experiments.
The development of novel analytical techniques has also contributed to a deeper understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow researchers to confirm molecular structure and identify potential impurities or degradation products. High-performance liquid chromatography (HPLC) coupled with UV detection provides reliable methods for purifying and characterizing samples on a preparative scale.
In conclusion,3-(4-{(9H-fluoren -9 - ylmethoxyc arbonyl } piperazin -1 - y l ) -5 - iodo -2 ,4 ,6 -trimethylbenzoic acid (CAS No .2418720 -25 -7) represents an exciting opportunity for researchers exploring new therapeutic avenues . Its complex structure , featuring multiple functional groups , positions it as a versatile scaffold for drug discovery . While further studies are needed to fully elucidate its biological activity , preliminary data suggest potential applications in areas such as kinase inhibition , inflammation modulation , and neurological disorders . As computational methods continue to advance , compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals .
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